4-bromo-1H-indazol-5-ol - 478838-52-7

4-bromo-1H-indazol-5-ol

Catalog Number: EVT-3317605
CAS Number: 478838-52-7
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-indazol-5-ol derivatives represent a class of heterocyclic compounds characterized by a fused benzene and pyrazole ring system with a hydroxyl group at the 5-position. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, making them attractive scaffolds for drug discovery. [] 4-Bromo-1H-indazol-5-ol, with a bromine atom at the 4-position, offers further opportunities for structural modification and exploration of its potential applications in various research fields.

Chemical Reactions Analysis
  • Palladium-catalyzed cross-coupling reactions: Such as Suzuki, Stille, and Heck reactions, allowing the introduction of a wide range of aryl, alkenyl, and alkynyl substituents at the 4-position. [, ]
Mechanism of Action
  • Kinase inhibition: Indazoles have been reported as potent inhibitors of various kinases, which are enzymes involved in regulating cellular processes. The bromine substituent and the hydroxyl group could potentially interact with key amino acid residues in the active site of the target kinase, leading to inhibition of its activity. [, ]
  • Receptor modulation: Indazoles have been shown to interact with various receptors, modulating their signaling pathways. The bromine substituent could influence the binding affinity and selectivity towards specific receptors. [, , ]
Applications
  • Drug discovery: Indazoles have shown promise in various therapeutic areas, including cancer, inflammation, and neurological disorders. 4-Bromo-1H-indazol-5-ol could serve as a valuable starting point for developing novel drug candidates. [, , ]

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate

  • Compound Description: This compound is a novel organic salt synthesized via a Lewis acid-base reaction. It incorporates both a Lewis acid (5-bromo-3-(4-methoxybenzylidene)-3-H-indol-1-ium tetrafluoroborate) and a Lewis base (1,3,5-triaza-7-phosphaadmantane). []
  • Relevance: This compound shares the 5-bromo-1H-indol-3-yl moiety with 4-bromo-1H-indazol-5-ol. Both structures contain a bromine atom at the 5-position of an indole or indazole ring system. []

5-Bromo-3-(4-methoxybenzylidene)-3-H-indol-1-ium Tetrafluoroborate

  • Compound Description: This compound serves as the Lewis acid component in the synthesis of 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate. []
  • Relevance: Similar to the previous compound, it shares the 5-bromo-1H-indol-3-yl moiety with 4-bromo-1H-indazol-5-ol, highlighting the presence of a bromine atom at the 5-position of the indole ring system. []

1-(4-Chlorophenyl)-4-(2-furoyl)-3-phenyl-1H-pyrazol-5-ol

  • Compound Description: This compound's crystal structure has been studied, revealing a monoclinic structure with specific cell parameters. []
  • Relevance: While structurally distinct from 4-bromo-1H-indazol-5-ol, this compound belongs to the same broad chemical class of substituted pyrazole-5-ols, emphasizing the presence of a hydroxyl group at the 5-position of the pyrazole ring. []

1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-morpholinylmethyl ester (BMS-599626)

  • Compound Description: BMS-599626 is a potent and selective dual inhibitor of human epidermal growth factor receptor (HER)1/HER2 kinases. Its development involved exploring structure-activity relationships within a series of 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamates. []
  • Relevance: This compound features a 1H-indazol-5-yl moiety, directly linking it to the core structure of 4-bromo-1H-indazol-5-ol. The shared indazole ring system suggests potential similarities in chemical reactivity and biological activity. []

3-Methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol

  • Compound Description: This compound serves as a ligand in the synthesis of cobalt(II) and copper(II) complexes. Its interaction with calf thymus DNA has been studied. []
  • Relevance: Similar to compound 3, this compound belongs to the substituted pyrazole-5-ol class, highlighting the structural significance of the hydroxyl group at the 5-position of the pyrazole ring shared with 4-bromo-1H-indazol-5-ol. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 is a CGRP receptor antagonist discovered through structure-based drug design. It exhibits high potency, selectivity, metabolic stability, and solubility, making it a suitable candidate for various administration routes. []
  • Relevance: HTL22562 features a 7-methyl-1H-indazol-5-yl moiety. While structurally similar to 4-bromo-1H-indazol-5-ol, the key difference lies in the substitution at the 7-position (methyl group in HTL22562 versus a hydrogen atom in 4-bromo-1H-indazol-5-ol). []
  • Compound Description: This novel perfluorophenylhydrazone derivative has potential as a multi-target compound to combat Alzheimer's disease. [, ]
  • Relevance: Though structurally distinct from 4-bromo-1H-indazol-5-ol, its identification as a potential therapeutic agent for Alzheimer's disease suggests a possible area of shared biological interest. Further research might explore potential similarities in their mechanisms of action or target pathways, even though their structures differ significantly. [, ]

1-((4-Bromo-5-methylthiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine

  • Compound Description: Similar to the previous compound, this novel perfluorophenylhydrazone derivative demonstrates potential as a multi-target therapeutic agent for Alzheimer's disease. [, ]
  • Relevance: This compound also shares the characteristic of being investigated for its potential in Alzheimer's disease treatment. [, ]

5-(((1H–indazol‐5‐yl)oxy)methyl)‐N‐(4‐(trifluoromethoxy)phenyl)pyrimidin‐2‐amine (ITP-2)

  • Compound Description: ITP-2 is a novel small molecule activator of Kv11.1 (hERG) channels. Activators of these channels have potential in treating acquired and congenital long QT syndrome. []
  • Relevance: ITP-2 contains a 1H-indazol-5-yl subunit, making it structurally analogous to 4-bromo-1H-indazol-5-ol. The common indazole ring system suggests potential overlap in their chemical reactivity and biological profiles. []

(S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

  • Compound Description: This compound is the subject of patent applications describing specific pharmaceutical compositions and manufacturing processes. [, ]
  • Relevance: The active ingredient in these compositions features a 1H-indazol-5-yl group, directly relating it to the core structure of 4-bromo-1H-indazol-5-ol. This structural similarity points to potential similarities in their physicochemical properties. [, ]

6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

  • Compound Description: GSK583 is a highly potent and selective inhibitor of RIP2 kinase, a key player in the innate immune system's response to NOD1 and NOD2 activation. It's a valuable tool for understanding RIP2's role in disease pathogenesis. []
  • Relevance: This compound contains a 1H-indazol-3-yl moiety, closely resembling the structure of 4-bromo-1H-indazol-5-ol. Despite the difference in the position of the bromine substituent and the presence of fluorine in GSK583, the shared indazole core structure suggests potential similarities in their chemical properties and biological activities. []

4-Bromo-1-tosyl-1H-pyrrole

  • Compound Description: This N-tosylpyrrole derivative's crystal structure has been analyzed, revealing various weak intermolecular interactions due to its substitution pattern and supramolecular arrangement. []
  • Relevance: Although structurally distinct from 4-bromo-1H-indazol-5-ol, this compound's inclusion highlights the importance of studying halogenated heterocyclic compounds and their diverse intermolecular interactions. []

4-Bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole

  • Compound Description: This compound is another N-tosylpyrrole derivative whose crystal structure has been studied, emphasizing the role of substitution patterns in influencing intermolecular interactions. []
  • Relevance: Similar to the previous compound, its relevance lies in showcasing the diversity of halogenated heterocyclic compounds and their intermolecular interactions. []

6-(4-Bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one

  • Compound Description: This compound, also an N-tosylpyrrole derivative, has been studied for its crystal structure, further highlighting the impact of substitution on intermolecular interactions. []
  • Relevance: Its inclusion emphasizes the importance of understanding the structural diversity and intermolecular interactions of halogenated heterocyclic compounds. []

4-Bromo-1-phenylsulphonylpyrazole

  • Compound Description: This compound serves as a precursor in the synthesis of various vicinally disubstituted pyrazoles. It undergoes regioselective lithiation, allowing for the introduction of various substituents at the 5-position. []
  • Relevance: While not directly containing the indazole core, this compound highlights the synthetic utility of halogenated pyrazole derivatives, a class closely related to 4-bromo-1H-indazol-5-ol. []

4-Bromo-1-phenylsulphonyl-5-substituted pyrazoles

  • Compound Description: This group of compounds represents a series of derivatives obtained by reacting the lithiated 4-bromo-1-phenylsulphonylpyrazole with various electrophiles. These derivatives can be further transformed into 4-bromo-3(5)-substituted 1H-pyrazoles. []
  • Relevance: These derivatives showcase the versatility of the pyrazole scaffold for introducing diverse substituents, offering potential insights into structure-activity relationships relevant to 4-bromo-1H-indazol-5-ol. []

4-Bromo-3(5)-substituted 1H-pyrazoles

  • Compound Description: This group represents the deprotected forms of the 4-bromo-1-phenylsulphonyl-5-substituted pyrazoles. The removal of the phenylsulphonyl protecting group allows for further functionalization and exploration of their biological activities. []
  • Relevance: These compounds highlight the potential of modifying the pyrazole ring system, a close analogue of the indazole scaffold present in 4-bromo-1H-indazol-5-ol. []

(1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)

  • Compound Description: CFI-400945 is a potent, orally active Polo-like kinase 4 (PLK4) inhibitor with promising antitumor activity, making it a potential clinical candidate for cancer therapy. []
  • Relevance: Although structurally distinct from 4-bromo-1H-indazol-5-ol, CFI-400945 contains a 1H-indazol-6-yl moiety, emphasizing the importance of the indazole scaffold in medicinal chemistry. []

Properties

CAS Number

478838-52-7

Product Name

4-bromo-1H-indazol-5-ol

IUPAC Name

4-bromo-1H-indazol-5-ol

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C7H5BrN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10)

InChI Key

NKQAGTMAIUMWOY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1NN=C2)Br)O

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Br)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.